

Structure Elucidation of 4-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzylamino)-2-methylbutan-2-ol

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Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **4-(benzylamino)-2-methylbutan-2-ol**. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide utilizes a comparative approach, drawing upon spectral data from structurally analogous compounds to predict and interpret the spectroscopic features of the target molecule. This document outlines the expected results from key analytical techniques, including ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, and provides detailed hypothetical experimental protocols for its characterization. The logical workflow for piecing together the molecular structure from these data points is also visually represented.

Introduction

4-(Benzylamino)-2-methylbutan-2-ol is a tertiary alcohol and a secondary amine. Its structural components—a benzyl group, a secondary amine, and a tertiary alcohol on a butane backbone—suggest potential applications in medicinal chemistry and materials science. Accurate structure elucidation is the cornerstone of all further research and development involving this molecule. This guide serves as a practical framework for researchers to confirm the identity and purity of **4-(benzylamino)-2-methylbutan-2-ol** upon its synthesis.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for **4-(benzylamino)-2-methylbutan-2-ol** is presented below. These are estimated based on its chemical structure and data from similar compounds.

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₉ NO
Molecular Weight	193.29 g/mol
XLogP3	2.1
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	5

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for **4-(benzylamino)-2-methylbutan-2-ol**. The predictions are based on known chemical shifts and fragmentation patterns of related molecules such as 2-methyl-2-butanol, 4-amino-2-methylbutan-2-ol[1][2], and 2-methyl-4-phenyl-2-butanol[3].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.20 - 7.40	Multiplet	5H	Ar-H	Aromatic protons of the benzyl group.
~ 3.80	Singlet	2H	Ar-CH ₂ -NH	Methylene protons of the benzyl group.
~ 2.80	Triplet	2H	NH-CH ₂ -CH ₂	Methylene protons adjacent to the nitrogen.
~ 1.80	Triplet	2H	NH-CH ₂ -CH ₂	Methylene protons adjacent to the quaternary carbon.
~ 1.25	Singlet	6H	C(OH)(CH ₃) ₂	Two equivalent methyl groups on the tertiary carbon.
Variable	Broad Singlet	1H	NH	Amine proton, chemical shift is concentration and solvent dependent.
Variable	Singlet	1H	OH	Hydroxyl proton, chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 140	Quaternary Aromatic Carbon	Aromatic carbon attached to the methylene group.
~ 128.5	Aromatic CH	Para aromatic carbon.
~ 128.0	Aromatic CH	Ortho and meta aromatic carbons.
~ 70	$C(OH)(CH_3)_2$	Quaternary carbon bearing the hydroxyl group.
~ 54	Ar-CH ₂ -NH	Methylene carbon of the benzyl group.
~ 45	NH-CH ₂ -CH ₂	Methylene carbon adjacent to the nitrogen.
~ 42	NH-CH ₂ -CH ₂	Methylene carbon adjacent to the quaternary carbon.
~ 29	$C(OH)(CH_3)_2$	Two equivalent methyl carbons.

Mass Spectrometry (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Proposed Fragment	Rationale
193	$[M]^+$	Molecular ion peak.
178	$[M - CH_3]^+$	Loss of a methyl group.
175	$[M - H_2O]^+$	Loss of water.
106	$[C_7H_8N]^+$	Benzylaminium cation.
91	$[C_7H_7]^+$	Tropylium cation (from benzyl group).
59	$[C_3H_7O]^+$	Fragment from the tertiary alcohol end.

Infrared (IR) Spectroscopy

The IR spectrum will show the presence of key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3200 (broad)	O-H stretch	Alcohol
3350 - 3310 (sharp)	N-H stretch	Secondary Amine
3080 - 3030	C-H stretch	Aromatic
2970 - 2850	C-H stretch	Aliphatic
1600, 1495, 1450	C=C stretch	Aromatic Ring
1150	C-O stretch	Tertiary Alcohol
1120	C-N stretch	Aliphatic Amine

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of **4-(benzylamino)-2-methylbutan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Spectroscopy:**
 - **Instrument:** 400 MHz (or higher) NMR spectrometer.
 - **Parameters:** Acquire the spectrum at room temperature. Use a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Process the data with a line broadening of 0.3 Hz.
- **^{13}C NMR Spectroscopy:**
 - **Instrument:** 100 MHz (or corresponding frequency for the ^1H NMR) NMR spectrometer.
 - **Parameters:** Acquire the spectrum using a proton-decoupled pulse sequence. A pulse angle of 45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Technique:** Electron Ionization (EI) Mass Spectrometry.
- **Instrument:** A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- **Parameters:** Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-500.

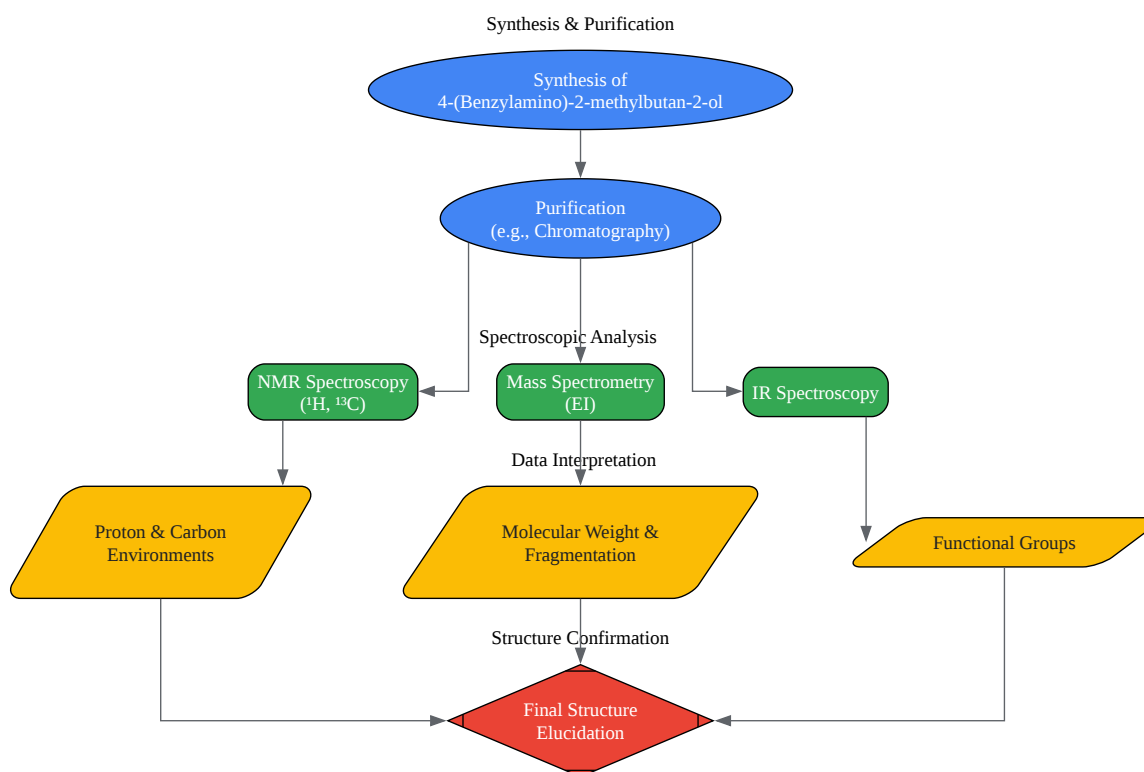
Infrared (IR) Spectroscopy

- **Sample Preparation:**

- Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
- Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
- Instrument: An FTIR spectrometer.
- Parameters: Acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16-32 scans to improve the signal-to-noise ratio.

Visualizations

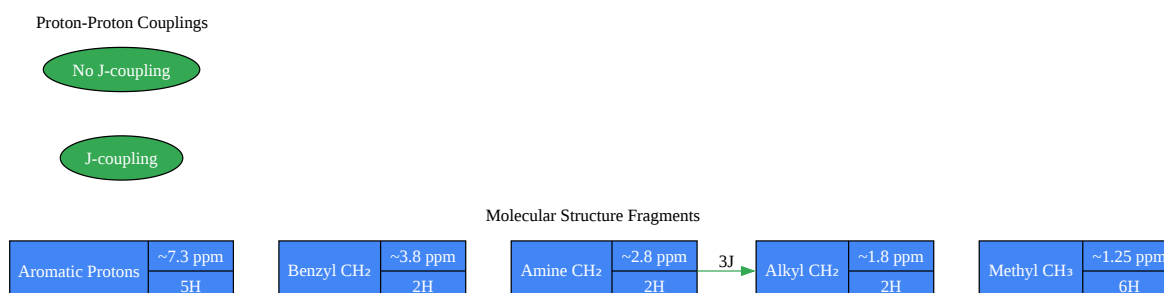
Structure Elucidation Workflow



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Workflow for the structure elucidation of **4-(benzylamino)-2-methylbutan-2-ol**.

Key ^1H NMR Correlations



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